Articaine Impurity G (Butylarticaine HCl)

Beschreibung

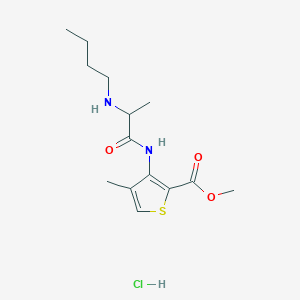

Articaine Impurity G, chemically known as Butylarticaine Hydrochloride (C₁₄H₂₂N₂O₃S·HCl; CAS 23964-59-2), is a structural analog and a recognized impurity of the local anesthetic Articaine HCl. It is characterized by a butyl group substitution at the amine moiety of the parent compound, distinguishing it from the pharmacologically active Articaine molecule . As a process-related impurity, it arises during the synthesis or degradation of Articaine HCl and is monitored under stringent regulatory guidelines (e.g., USP, EMA) to ensure drug safety and quality . Its molecular weight is 342.86 g/mol (calculated for C₁₄H₂₂N₂O₃S·HCl), and it is classified as a thiophene-based amide local anesthetic derivative .

Eigenschaften

IUPAC Name |

methyl 3-[2-(butylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S.ClH/c1-5-6-7-15-10(3)13(17)16-11-9(2)8-20-12(11)14(18)19-4;/h8,10,15H,5-7H2,1-4H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVODIHKHPJLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23964-59-2 | |

| Record name | 2-Thiophenecarboxylic acid, 3-[[2-(butylamino)-1-oxopropyl]amino]-4-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23964-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Articaine Impurity G (Butylarticaine HCl) involves several steps, starting from the basic thiophene ring structure. The process typically includes:

Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.

Substitution Reactions: The thiophene ring undergoes substitution reactions to introduce the methyl and carboxylate groups.

Amidation: The final step involves the amidation reaction where the butylamino group is introduced to form the complete structure of Articaine Impurity G (Butylarticaine HCl).

Industrial Production Methods

In an industrial setting, the production of Articaine Impurity G (Butylarticaine HCl) is carried out under controlled conditions to ensure high purity and yield. The process involves:

Batch Processing: The reactions are carried out in large reactors with precise control over temperature, pressure, and pH.

Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to remove any impurities and obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Articaine Impurity G (Butylarticaine HCl) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Substitution: The amino and carboxylate groups can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Articaine Impurity G (Butylarticaine HCl) has several applications in scientific research, including:

Pharmaceutical Research: It is used as a reference standard in the quality control of articaine production.

Analytical Chemistry: The compound is used in the development and validation of analytical methods for detecting impurities in pharmaceutical formulations.

Biological Studies: Research on the biological activity of Articaine Impurity G (Butylarticaine HCl) helps in understanding the pharmacokinetics and pharmacodynamics of articaine.

Industrial Applications: It is used in the synthesis of other pharmaceutical intermediates and fine chemicals.

Wirkmechanismus

The mechanism of action of Articaine Impurity G (Butylarticaine HCl) is not well-studied, but it is believed to interact with similar molecular targets as articaine. Articaine works by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses, leading to local anesthesia. Articaine Impurity G (Butylarticaine HCl) may exhibit similar interactions, although its potency and efficacy are likely to be different.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Alkyl Chain Variations : Impurities G, D, and E differ in alkyl chain length (butyl, ethyl, isopropyl), affecting lipophilicity. Longer chains (e.g., butyl in Impurity G) may enhance lipid solubility compared to shorter analogs .

- Ester vs. Amide Modifications : Impurity C (isopropyl ester) and Impurity F (propionamide) demonstrate alterations at the carboxylate and amide groups, respectively, altering hydrolysis rates and metabolic stability .

- Regulatory Status: Impurity G is explicitly listed in pharmacopeial monographs (e.g., EP, USP) as a critical quality attribute, whereas Impurity D and E are less prominently documented .

Analytical and Regulatory Considerations

- Detection Methods : While Articaine HCl and its impurities are typically analyzed via HPLC or electrochemical methods (e.g., carbon black electrodes in pH 7.0 buffer ), structural analogs like Impurity G require mass spectrometry for precise differentiation due to similar retention times .

- Toxicological Relevance: Limited data exist on the pharmacological activity of these impurities.

Data Tables

Table 1: Physicochemical Properties of Articaine Impurities

| Compound | LogP (Predicted) | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| Articaine Impurity G | 2.1 | ~10 | 190–195 |

| Articaine Impurity D | 1.8 | ~15 | 175–180 |

| Articaine Impurity E | 2.0 | ~12 | 185–190 |

| Articaine Impurity C | 2.3 | ~8 | 200–205 |

Table 2: Regulatory Limits in Articaine HCl Formulations

| Impurity | USP Limit (%) | EMA Limit (%) |

|---|---|---|

| Articaine Impurity G | ≤0.15 | ≤0.10 |

| Articaine Impurity D | ≤0.10 | ≤0.10 |

| Articaine Impurity A | ≤0.20 | ≤0.15 |

Source: Pharmacopeial guidelines for Articaine HCl injectables .

Research Findings and Gaps

- Structural-Activity Relationship (SAR) : The butyl group in Impurity G may reduce its binding affinity to sodium channels compared to Articaine HCl, as shorter chains (e.g., ethyl in Lidocaine) are optimal for anesthetic activity .

- Synthesis By-products : Impurity G is predominantly formed during alkylation steps in Articaine synthesis, requiring optimized reaction conditions to minimize its yield .

- Knowledge Gaps: Clinical toxicity data for Impurity G and analogs remain scarce. Studies focusing on their metabolic pathways (e.g., hepatic degradation) are warranted .

Biologische Aktivität

Articaine Impurity G, also known as Butylarticaine HCl, is a derivative of articaine, a widely used local anesthetic in dentistry. This article delves into the biological activity of Butylarticaine, examining its pharmacological properties, effects on wound healing, and potential clinical implications.

- Chemical Formula : C₁₈H₂₅ClN₂O₂S

- Molecular Weight : 350.92 g/mol

- CAS Number : 23964-57-0

Butylarticaine is characterized by an additional butyl group compared to standard articaine, which may influence its pharmacokinetics and efficacy.

Butylarticaine functions primarily as a local anesthetic by inhibiting sodium channels in neuronal membranes. This action prevents the propagation of action potentials, leading to a reversible loss of sensation in the targeted area. Its unique structure allows for enhanced tissue penetration and rapid onset of action compared to other local anesthetics like lidocaine.

Efficacy in Clinical Use

Research indicates that Butylarticaine exhibits a favorable efficacy profile in dental procedures. A study comparing the anesthetic effects of Butylarticaine and lidocaine found that Butylarticaine provided comparable or superior pain relief during dental surgeries, with a faster onset time due to its enhanced lipophilicity and diffusion properties .

Wound Healing Effects

A significant study evaluated the impact of articaine hydrochloride on surgical wound healing in rats. The results showed that both articaine and Butylarticaine led to lower histological scores and breaking strength test (BST) values compared to control groups, indicating potential adverse effects on wound healing. Specifically, necrotic regions were noted in samples treated with articaine, suggesting caution in its use post-surgery .

| Group | Histological Score | BST Value (N) |

|---|---|---|

| Control | 4.5 | 20.0 |

| Saline | 4.2 | 19.5 |

| Lidocaine (2%) | 3.0 | 15.0 |

| Articaine (4%) | 2.8 | 14.0 |

This data highlights the need for further investigation into the long-term effects of Butylarticaine on tissue regeneration and healing processes.

Safety Profile

While Butylarticaine is generally well-tolerated, some adverse effects have been reported, including transient lip injuries and localized swelling at the injection site. The incidence of serious adverse events remains low, aligning with findings for other local anesthetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.